- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

944718-31-4 structure
Nome do Produto:5-bromo-1-methyl-1H-1,2,3-benzotriazole
N.o CAS:944718-31-4
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD19288764
CID:3162053
PubChem ID:57642578
5-bromo-1-methyl-1H-1,2,3-benzotriazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-bromo-1-methylbenzotriazole
- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 5-bromo-1-methyl-1H-1,2,3-benzotriazole
- AS06400
- CM10633
- AK151549
- 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE
- Z1966565729
- 5-Bromo-1-methyl-1H-benzotriazole (ACI)
-
- MDL: MFCD19288764
- Inchi: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
- Chave InChI: PPUYITCIMJVKFE-UHFFFAOYSA-N
- SMILES: BrC1C=C2N=NN(C2=CC=1)C
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 153
- Superfície polar topológica: 30.7
- XLogP3: 1.8
Propriedades Experimentais
- Densidade: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Very slightly soluble (0.85 g/l) (25 º C),
5-bromo-1-methyl-1H-1,2,3-benzotriazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-1G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 1g |
¥ 858.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-25G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 25g |
¥ 9,471.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-5G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 5g |
¥ 2,574.00 | 2023-04-12 | |
Enamine | EN300-193546-0.1g |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 95% | 0.1g |
$143.0 | 2023-09-17 | |
Alichem | A019092748-1g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 1g |
$509.60 | 2023-08-31 | |
Chemenu | CM158928-1g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 1g |
$287 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-200mg |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 200mg |
1121.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | D624725-1G |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 95% | 1g |
$170 | 2024-07-21 | |
abcr | AB442118-250 mg |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; . |
944718-31-4 | 95% | 250MG |
€284.50 | 2023-07-18 | |
Chemenu | CM158928-5g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 5g |
$1290 | 2021-06-08 |
5-bromo-1-methyl-1H-1,2,3-benzotriazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 15 min, cooled; rt; 48 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 4 h, rt
1.2 4 h, rt
Referência
- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
Referência
- Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ; 6 - 11 h, rt
Referência
- Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocyclesOrganometallics, 2023, 42(1), 1-5,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease, China, , ,
Método de produção 6
Condições de reacção
Referência
- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 4 h, 0 - 10 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8
Referência
- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,
5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials
5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products
5-bromo-1-methyl-1H-1,2,3-benzotriazole Literatura Relacionada
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):212.0/1057.0